molecular formula C16H18O3 B1588130 3-(4-Cyclohexylbenzoyl)acrylic acid CAS No. 58897-74-8

3-(4-Cyclohexylbenzoyl)acrylic acid

Cat. No. B1588130
CAS RN: 58897-74-8
M. Wt: 258.31 g/mol
InChI Key: YJJOPFUDTMESJU-ZHACJKMWSA-N
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Description

3-(4-Cyclohexylbenzoyl)acrylic acid, also known as 4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C16H18O3 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-(4-Cyclohexylbenzoyl)acrylic acid consists of 38 bonds in total. These include 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

3-(4-Cyclohexylbenzoyl)acrylic acid has a molecular weight of 258.31200. It has a density of 1.156g/cm3. Its boiling point is 437.6ºC at 760 mmHg, and its melting point is 140-142ºC .

Scientific Research Applications

  • pH- and Temperature-Responsive Hydrogels

    • Field : Colloid and Polymer Science
    • Application : Acrylic acid is used in the creation of pH- and temperature-responsive hydrogels . These hydrogels can undergo abrupt volume transitions in response to small changes in the environment such as variations of pH, temperature, light, solvent, and magnetic fields .
    • Method : The gels are prepared upon γ-irradiation of the corresponding aqueous comonomer solution in a one-step reaction . The presence of large amounts of surfmer increases the phase transition temperature, but also increases the network density, which lowers the permeability of the gels .
    • Results : The gels exhibit a strong, linear release of ibuprofen in simulated gastric fluid (SGF, pH 1) and phosphate buffer solution (PBS, pH 6.8) .
  • Heterologous Production of Acrylic Acid

    • Field : Synthetic Biology
    • Application : Acrylic acid is used in the production of diapers, paints, adhesives, and coatings, among others . There is a need for innovative and sustainable ways to synthesize acrylic acid .
    • Method : In the past decade, several semi-biological methods have been developed and consist in the bio-based synthesis of 3-hydroxypropionic acid (3-HP) and its chemical conversion to acrylic acid .
    • Results : So far, only up to 237 mg/L of acrylic acid have been produced from glucose using β-alanine as a precursor in fed-batch fermentation .
  • Biomedical Applications of Acrylic-Based Nanohydrogels

    • Field : Biomedical Engineering
    • Application : Acrylic-based nanohydrogels have applications in drug diffusivity, tissue engineering, gene delivery, and the pharmaceutical area .
    • Method : The preparation, characterization, and study of properties of acrylic-based nanohydrogels are conducted .
    • Results : The applications of these nanohydrogels in the mentioned fields are highlighted .
  • “3-(4-Cyclohexylbenzoyl)acrylic acid” is a product for proteomics research .
  • The molecular formula of “3-(4-Cyclohexylbenzoyl)acrylic acid” is C16H18O3, and its molecular weight is 258.31 .
  • The structure of “3-(4-Cyclohexylbenzoyl)acrylic acid” contains total 38 bond(s); 20 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .
  • “3-(4-Cyclohexylbenzoyl)acrylic acid” is a product for proteomics research .
  • The molecular formula of “3-(4-Cyclohexylbenzoyl)acrylic acid” is C16H18O3, and its molecular weight is 258.31 .
  • The structure of “3-(4-Cyclohexylbenzoyl)acrylic acid” contains total 38 bond(s); 20 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .

Safety And Hazards

3-(4-Cyclohexylbenzoyl)acrylic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJOPFUDTMESJU-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420664
Record name SBB061878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyclohexylbenzoyl)acrylic acid

CAS RN

58897-74-8
Record name SBB061878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58897-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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